molecular formula C12H14ClN3 B12623149 1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-

1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-

Cat. No.: B12623149
M. Wt: 235.71 g/mol
InChI Key: LJIQRYQTOONAEE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- is a pyrrolopyridine derivative featuring a chloro substituent at the 6-position and a stereospecific (2S)-pyrrolidinylmethyl group at the 2-position. Pyrrolopyridines are heterocyclic scaffolds with applications in medicinal chemistry, particularly as kinase inhibitors and bioactive intermediates.

  • (2S)-Pyrrolidinylmethyl group: Introduces chirality, which may improve selectivity in enzyme interactions .

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

6-chloro-2-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H14ClN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m0/s1

InChI Key

LJIQRYQTOONAEE-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)CC2=CC3=C(N2)N=C(C=C3)Cl

Canonical SMILES

C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- typically involves multi-step synthetic routes. One common method involves the initial formation of the pyrrolo[2,3-b]pyridine core, followed by chlorination and subsequent attachment of the pyrrolidinylmethyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

Cross-Coupling Reactions

Compound A undergoes palladium-catalyzed cross-couplings to introduce aryl or heteroaryl groups. Key examples include:

Suzuki–Miyaura Coupling

  • Reaction Conditions : Pd₂(dba)₃ (2.5 mol%), SPhos ligand (10 mol%), K₃PO₄ (3 equiv), 80°C in dioxane/H₂O (4:1).

  • Outcome : Selective C-2 arylation with 4-methoxyphenyl boronic acid yields 14b (68–71% isolated yield) .

  • Side Products : Trace 2,4-diarylated derivatives (e.g., 15b ) are observed with larger boronic acids .

Boronic AcidProductYield (%)Selectivity (C-2:C-4)
4-MeO-Ph14b 68–71>20:1
Ph14a 75>15:1

Buchwald–Hartwig Amination

The chloro substituent at position 6 participates in palladium-mediated aminations:

  • Reaction Conditions : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), Cs₂CO₃ (2 equiv), 100°C in dioxane.

  • Outcome : Secondary amines (e.g., morpholine) substitute the chloride to form 3c (82% yield) .

  • Challenges : Competing oxidation of hydroxyl groups in intermediates requires masking with SEM (trimethylsilylethoxymethyl) protection .

Electrophilic Substitution

The pyrrolopyridine core exhibits reactivity toward electrophiles:

  • Nitration : Occurs preferentially at the 3-position under mixed acid (HNO₃/H₂SO₄) conditions.

  • Bromination : NBS (N-bromosuccinimide) in DMF selectively brominates the 5-position.

SEM-Deprotection and Side Reactions

SEM-protected intermediates of Compound A undergo acidic deprotection:

  • Conditions : Trifluoroacetic acid (TFA) followed by NaOH .

  • Outcome : Deprotection releases formaldehyde, leading to:

    • Desired product 3c (major).

    • Tricyclic byproduct (via formaldehyde-mediated cyclization) .

    • Oxidized derivatives (e.g., ketones from hydroxyl intermediates) .

Biological Interaction via Kinase Inhibition

While not a direct chemical reaction, Compound A ’s biological activity stems from non-covalent interactions:

  • Target : Inhibits serum/glucocorticoid-regulated kinase 1 (SGK-1) with IC₅₀ = 105 nM.

  • Mechanism : The pyrrolidinylmethyl group facilitates hydrogen bonding with kinase active sites, while the chloro substituent enhances hydrophobic interactions .

Comparative Reactivity with Analogues

Reaction TypeCompound A 6-Bromo AnalogPDE4B Inhibitor
Suzuki CouplingC-2 selectiveC-3 selectiveNot reported
AminationHigh yieldModerate yieldLow activity
Electrophilic Attack3-/5-position4-position2-position

Synthetic Challenges

  • Steric Hindrance : The (2S)-pyrrolidinylmethyl group complicates C-4 functionalization .

  • Oxidation Sensitivity : Hydroxyl intermediates oxidize to ketones unless protected .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical identifiers:

  • CAS Number : 1001069-69-7
  • Molecular Formula : C₇H₈ClN₂
  • Molecular Weight : 152.58 g/mol

The structure of the compound features a pyrrolo[2,3-b]pyridine core with a chloro substituent and a pyrrolidinylmethyl group, which contributes to its biological activity.

Inhibition of Phosphodiesterases

Recent studies have highlighted the potential of this compound as a selective inhibitor of phosphodiesterase 4B (PDE4B). PDE4B inhibitors are being explored for their therapeutic effects in treating inflammatory diseases and central nervous system disorders. For instance, a derivative of 1H-pyrrolo[2,3-b]pyridine demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages, indicating its anti-inflammatory potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study focusing on novel derivatives, it was found that certain analogs exhibited potent activity against acute myeloid leukemia (AML) cell lines. Specifically, compounds derived from this scaffold showed nanomolar IC₅₀ values against LSD1 (lysine-specific demethylase 1), suggesting their utility in targeting AML and other malignancies . The ability to activate CD86 mRNA expression in AML cells further supports its role in cancer therapy.

SGK-1 Kinase Inhibition

Another notable application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in various renal and cardiovascular diseases. Compounds based on the 1H-pyrrolo[2,3-b]pyridine framework have been shown to inhibit SGK-1 kinase activity, presenting a potential therapeutic pathway for conditions related to electrolyte balance and cell proliferation .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and SAR StudiesPDE4B InhibitionIdentified analogs with IC₅₀ values ranging from 0.11–1.1 μM; significant TNF-α inhibition .
Optimization of Novel DerivativesCancer TreatmentCompounds exhibited potent antiproliferative activity against AML cell lines; effective in tumor growth suppression .
SGK-1 Kinase ActivityRenal DiseaseNovel compounds showed potential for treating renal and cardiovascular diseases by inhibiting SGK-1 .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents Molecular Formula Key Features/Applications Source
1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl] 6-Fluoro, 1-phenylsulfonyl, 2-(2S-pyrrolidinylmethyl) Not provided Structural analog with fluoro substituent; potential kinase inhibitor
1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine 6-Chloro, 1-benzenesulfonyl, 2-ethyl C₁₅H₁₃ClN₂O₂S Sulfonyl group enhances stability; ethyl substituent modifies steric bulk
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 5-Chloro, 2-ketone C₇H₅ClN₂O Ketone group introduces polarity; potential metabolic intermediate
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives 3-Pyrazolyl Varies Kinase inhibitors with pyrazole moiety enhancing target affinity
Key Observations:

Positional Effects :

  • Chloro substituents at the 6-position (target compound) vs. 5-position () alter electronic distribution and steric hindrance, impacting binding interactions .
  • Substitution at the 1-position with sulfonyl groups (e.g., benzenesulfonyl in ) increases metabolic stability compared to unsubstituted analogs.

Functional Group Influence :

  • The (2S)-pyrrolidinylmethyl group in the target compound introduces chirality, a feature absent in ethyl- or pyrazolyl-substituted analogs . Chirality can enhance selectivity in drug-receptor interactions.
  • Ketone or pyrazolyl groups (e.g., ) introduce hydrogen-bonding capabilities, critical for kinase inhibition.

Key Observations:
  • The target compound likely requires stereospecific alkylation at the 2-position, contrasting with the non-chiral ethyl or pyridinyl groups in .
  • Pd-catalyzed cross-coupling (e.g., ) offers high regioselectivity, whereas N-alkylation (e.g., ) is versatile for introducing diverse substituents.

Biological Activity

The compound 1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- is part of a broader class of pyrrolo[2,3-b]pyridine derivatives that have garnered attention for their potential therapeutic applications. This article explores its biological activity, specifically focusing on its mechanism of action, pharmacological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrrolo[2,3-b]pyridine core with a chloro substituent and a pyrrolidinylmethyl group. The synthesis of this compound typically involves cyclo-condensation reactions that yield various derivatives with different substituents to optimize biological activity.

Biological Activity Overview

1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their activity against several biological targets:

  • Phosphodiesterase 4B (PDE4B) Inhibition : A study identified a series of derivatives that selectively inhibit PDE4B, with one compound demonstrating an IC50 value of 0.48 μM. These compounds significantly inhibited the release of TNF-α from macrophages exposed to inflammatory stimuli .
  • Fibroblast Growth Factor Receptors (FGFRs) : Another set of studies highlighted the efficacy of these derivatives against FGFR1, 2, and 3. Compound 4h exhibited potent inhibitory activity with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. This compound also induced apoptosis in breast cancer cells and inhibited their migration and invasion .
  • SGK-1 Kinase Inhibition : The compound has also been reported to inhibit SGK-1 kinase, which is implicated in various diseases. This inhibition suggests potential applications in treating conditions mediated by SGK-1 activity .

Structure-Activity Relationship (SAR)

The biological evaluation of various derivatives has led to insights into the structure-activity relationship (SAR). Key findings include:

  • Substituent Effects : Variations in the amide portion significantly influence the potency against PDE4B. For instance, compounds with specific hydrophobic groups exhibited increased inhibition rates .
  • Molecular Weight and Ligand Efficiency : The most active compounds tend to have lower molecular weights and higher ligand efficiency. For example, compound 4h showed an increase in ligand efficiency from 0.13 to 0.44 compared to earlier derivatives .

Case Study 1: Inhibition of TNF-α Release

A specific derivative was evaluated for its ability to inhibit TNF-α release from macrophages. The study demonstrated significant inhibition upon exposure to pro-inflammatory stimuli, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anti-Cancer Activity

In vitro studies on breast cancer cell lines showed that compound 4h not only inhibited cell proliferation but also induced apoptosis and reduced cell migration and invasion through modulation of MMP9 and TIMP2 expression levels .

Q & A

Q. Critical Factors :

  • Temperature control during nitration (HNO₃ at 0°C) prevents byproducts .
  • Catalyst choice (e.g., Pd(PPh₃)₄) improves coupling efficiency .

How do structural modifications at the 3- and 5-positions impact kinase inhibition activity?

Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at the 3-position enhance binding to kinase ATP pockets by increasing electrophilicity .
  • Hydrophobic Substituents : Bulky groups (e.g., 4-chlorophenyl) at the 5-position improve selectivity for tyrosine kinases (e.g., EGFR) by occupying hydrophobic regions .

Data-Driven Example :
A derivative with 5-(4-chlorophenyl)-3-nitro substitution showed IC₅₀ = 12 nM against EGFR, compared to 120 nM for the unsubstituted analog .

How can discrepancies in NMR characterization between synthesized batches be systematically addressed?

Data Contradiction Analysis
Discrepancies often arise from:

  • Tautomerism : The 1H-pyrrolo[2,3-b]pyridine core can exhibit tautomeric shifts, altering NMR peak positions. DMSO-d₆ as a solvent stabilizes the dominant tautomer .
  • Impurity Detection : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials, as seen in the purification of 3-cyano-4-azido derivatives .

Q. Validation Protocol :

  • Compare HRMS data with theoretical values (e.g., [M+H]⁺ calc. 245.0521, found 245.0518) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in pyrrolidine-proton environments .

What strategies enable functionalization of the pyrrolidine moiety while preserving stereochemical integrity?

Q. Methodological Focus

  • Stereoconservative Alkylation : Use chiral auxiliaries (e.g., (S)-BINOL) during alkylation to retain the (2S)-configuration .
  • Protection-Deprotection : Trityl groups (e.g., 5-(trityloxymethyl)-2-pyrrolidinone) protect amines during subsequent reactions, as shown in intermediates for kinase inhibitors .

Example :
In a derivative synthesis, HCl-mediated deprotection of a trityl-protected pyrrolidine retained >98% enantiomeric excess (ee) .

How can computational methods guide the design of derivatives with improved metabolic stability?

Q. Advanced Research Focus

  • Metabolic Hotspot Prediction : DFT calculations identify oxidation-prone sites (e.g., pyrrolidine N-methyl groups) .
  • CYP450 Docking : Molecular dynamics simulations predict interactions with CYP3A4, guiding substitution to block enzyme access (e.g., 2-ethoxy groups reduce clearance by 40%) .

Case Study :
A 6-chloro-2-[(2S)-2-(4-fluoropyrrolidinyl)methyl] analog showed 3-fold longer half-life (t₁/₂ = 8.2 h) than the parent compound in vitro .

What are the challenges in scaling up multi-step syntheses, and how are they mitigated?

Q. Process Chemistry Focus

  • Intermediate Stability : Azide intermediates (e.g., 3-cyano-4-azido derivatives) require low-temperature storage (−20°C) to prevent decomposition .
  • Catalyst Recycling : Pd(PPh₃)₄ recovery via aqueous/organic phase separation reduces costs in cross-coupling steps .

Scale-Up Example :
A 100-g batch of a key intermediate achieved 78% yield using optimized Suzuki conditions (105°C, 18 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.